molecular formula C13H15BrO2S2 B2914683 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one CAS No. 1861-50-3

1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one

Cat. No.: B2914683
CAS No.: 1861-50-3
M. Wt: 347.29
InChI Key: CPHOHDSSSDOSMZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a butoxymethanethioyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to form 4-bromophenyl derivatives.

    Thioester Formation: The bromophenyl intermediate is then reacted with a thioester precursor under controlled conditions to introduce the thioester functionality.

    Butoxymethanethioyl Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one exerts its effects depends on its application:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    1-(4-Bromophenyl)ethanone: Lacks the thioester and butoxymethanethioyl groups, making it less versatile in chemical reactions.

    4-Bromophenylthioacetate: Similar structure but with different functional groups, leading to different reactivity and applications.

Uniqueness: 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

O-butyl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2S2/c1-2-3-8-16-13(17)18-9-12(15)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHOHDSSSDOSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=S)SCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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